5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine
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Overview
Description
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom at the 5-position, a cyclobutylethoxy group at the 4-position, and an amine group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The starting materials for this synthesis include 5-bromo-2-methylpyridin-3-amine and cyclobutylethyl bromide, which undergo coupling to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoropyridin-2-amine: A similar pyridine derivative with a fluorine atom instead of a cyclobutylethoxy group.
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Another related compound with a triazole ring fused to the pyridine ring.
Uniqueness
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine is unique due to the presence of the cyclobutylethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar pyridine derivatives.
Properties
IUPAC Name |
5-bromo-4-(1-cyclobutylethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(8-3-2-4-8)15-10-5-11(13)14-6-9(10)12/h5-8H,2-4H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHHZUMCYVTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)OC2=CC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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